molecular formula C45H49N5O4 B8192781 Vepdegestrant CAS No. 2229711-68-4

Vepdegestrant

Cat. No. B8192781
CAS RN: 2229711-68-4
M. Wt: 723.9 g/mol
InChI Key: TZZDVPMABRWKIZ-XMOGEVODSA-N
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Description

Vepdegestrant, also known as ARV-471, is an experimental estrogen receptor degrader that works via proteolysis targeting chimera . It is being developed for advanced estrogen receptor-positive breast cancer . It has received FDA Fast Track Designation for the treatment of patients with ER+/HER2- Metastatic Breast Cancer .


Synthesis Analysis

The pioneering ER PROTAC, ARV-471 (vepdegestrant), was collaboratively developed by Pfizer and Arvinas . By targeting ERα and CRBN, vepdegestrant forms a heterobifunctional PROTAC that degrades wild-type and mutant ER .


Molecular Structure Analysis

Vepdegestrant is a hetero-bifunctional molecule that facilitates the interactions between estrogen receptor alpha and an intracellular E3 ligase complex . The molecular formula of Vepdegestrant is C45H49N5O4 .


Chemical Reactions Analysis

Vepdegestrant is an investigational PROteolysis Targeting Chimera (PROTAC®) protein degrader designed to target and degrade the estrogen receptor (ER) protein .


Physical And Chemical Properties Analysis

The molecular formula of Vepdegestrant is C45H49N5O4 and its molecular weight is 723.9 .

Scientific Research Applications

  • VEG - A Knowledge-Based Expert System : This expert system, developed by Kimes, Harrison, and Ratcliffe (1991), extracts spectral hemispherical reflectance from nadir and/or directional reflectance data. This system could potentially be relevant in studies involving Vepdegestrant, particularly if imaging or spectral analysis is required (Kimes, Harrison, & Ratcliffe, 1991).

  • VERITAS - Visualization Environment Research : Giacalone et al. (1989) developed VERITAS, which provides tools for creating user environments for scientific computing systems. This could be useful in visualizing complex data in Vepdegestrant research (Giacalone et al., 1989).

  • Virtual Environments in Biological Studies : Naik et al. (2019) discussed the use of Virtual Environments (VE) in studying vision, cognition, and sensory-motor control in animals, which could be useful for understanding biological interactions with Vepdegestrant (Naik, Bastien, Navab, & Couzin, 2019).

  • VEEVVIE - Visual Analytics Tool : Papadopoulos, Gutenko, and Kaufman (2016) introduced VEEVVIE, a tool for visual analytics in empirical visualization and VR experiments. Such tools can be essential for analyzing complex data sets in pharmaceutical research (Papadopoulos, Gutenko, & Kaufman, 2016).

  • Paper-and-Pencil Test in Biology : Nowak et al. (2013) developed a paper-and-pencil test based on the VerE model to assess students' abilities in scientific inquiry in biology. Such assessment tools could be relevant in educational contexts where Vepdegestrant is studied (Nowak, Nehring, Tiemann, & Upmeier zu Belzen, 2013).

  • Virtual Environments and Dyslexia : Kalyvioti and Mikropoulos (2013) reviewed the contribution of VEs to dyslexia screening and intervention. While not directly related, the methodologies could be adapted for educational programs about Vepdegestrant (Kalyvioti & Mikropoulos, 2013).

Mechanism of Action

Vepdegestrant is a hetero-bifunctional molecule that facilitates the interactions between estrogen receptor alpha and an intracellular E3 ligase complex . It leads to the ubiquitylation and subsequent degradation of estrogen receptors via the proteasome .

Safety and Hazards

Vepdegestrant is currently being evaluated in clinical trials, which will continue to monitor and evaluate its safety and anti-tumor activity .

Future Directions

Vepdegestrant is currently being evaluated as a monotherapy in the second-line setting in the ongoing Phase 3 VERITAC-2 clinical trial and in the first-line setting in combination with palbociclib in the ongoing study lead-in cohort of the Phase 3 VERITAC-3 clinical trial . The potential of Vepdegestrant to provide an important new therapeutic option for people with ER+/HER2- breast cancer whose disease has progressed is being reinforced .

properties

IUPAC Name

(3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53)/t38-,41+,43+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZDVPMABRWKIZ-XMOGEVODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vepdegestrant

CAS RN

2229711-68-4
Record name ARV-471
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2229711684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vepdegestrant
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC1U3R1YMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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